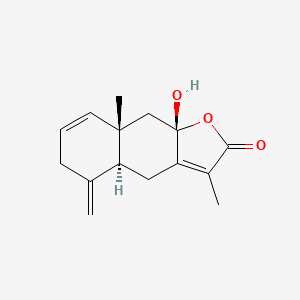
Hydroxylinderstrenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylinderstrenolide is an organic compound with the chemical formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a sesquiterpenoid, commonly used as a fragrance additive in perfumes, fragrances, and skin care products . This compound can be extracted from natural sources, including camphor and cinnamon essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylinderstrenolide can be synthesized through various chemical reactions. One common method involves the extraction from natural materials such as camphor and cinnamon essential oils . The extracted compound is then further purified and synthesized to meet market demands . The synthetic route typically involves the following steps:
Purification: The extracted compound undergoes purification processes to achieve high purity levels (HPLC≥98%).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from natural sources and then purified using advanced techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxylinderstrenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as chloroform, dichloromethane, and ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, while reduction reactions may yield reduced forms of this compound.
Scientific Research Applications
Hydroxylinderstrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a fragrance additive in perfumes and fragrances.
Biology: Studied for its potential biological activities and effects.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of skin care products and other cosmetic formulations.
Mechanism of Action
The mechanism of action of Hydroxylinderstrenolide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Hydroxylinderstrenolide can be compared with other similar compounds, such as:
- Hydrosilindestrenolid
- Hydroxylindestrenolide
These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
This compound stands out due to its unique fragrance properties and its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(4aS,8aS,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3/t11-,14+,15-/m0/s1 |
InChI Key |
VMGUBSLDEXOUMH-GLQYFDAESA-N |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CC=C[C@@]3(C[C@@]2(OC1=O)O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


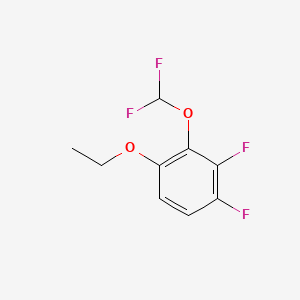



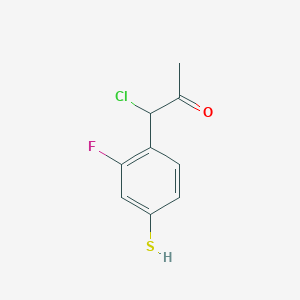
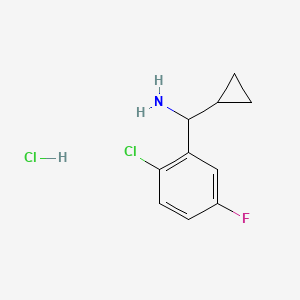
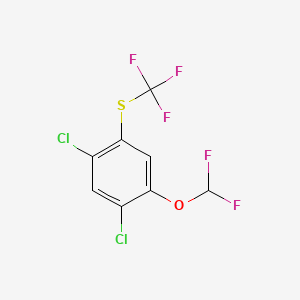
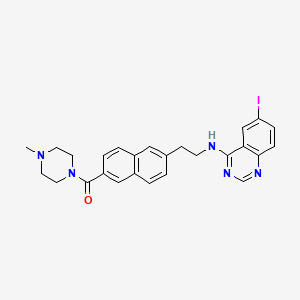

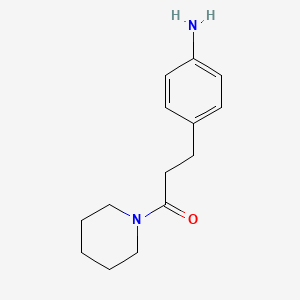
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)

![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

